Fidas-3 vs. FIDAS-5: Comparative MAT2A Enzymatic Inhibition Potency
Fidas-3 exhibits 2.3-fold lower potency against MAT2A compared to its closest structural analog FIDAS-5 in cell-free enzymatic assays. While FIDAS-5 demonstrates superior potency (IC50 = 2.1 μM), Fidas-3 (IC50 = 4.9 μM) offers a more moderate inhibition profile that may be advantageous for studies requiring partial target engagement .
| Evidence Dimension | MAT2A enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 4.9 μM |
| Comparator Or Baseline | FIDAS-5: 2.1 μM |
| Quantified Difference | 2.3-fold less potent than FIDAS-5 |
| Conditions | [L-Met] = [ATP] = 1 mM, [MAT2A] = 10 μg/mL; 20 min preincubation prior to 30 min reaction |
Why This Matters
This moderate potency enables dose-response studies with a wider dynamic range and reduces the likelihood of off-target effects associated with high-potency MAT2A inhibition.
